![molecular formula C13H13FN2O4 B1413690 {1-[2-(4-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid CAS No. 2173083-43-5](/img/structure/B1413690.png)

{1-[2-(4-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid

Overview

Description

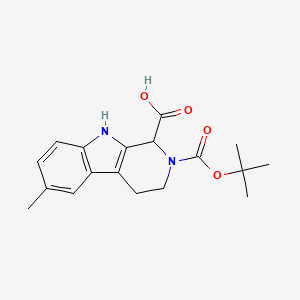

Molecular Structure Analysis

The molecular structure of “{1-[2-(4-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid” is not explicitly provided in the searched resources .Chemical Reactions Analysis

The chemical reactions involving “{1-[2-(4-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid” are not explicitly mentioned in the searched resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “{1-[2-(4-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid” are not explicitly mentioned in the searched resources .Scientific Research Applications

Synthesis and Derivatives : This compound and its derivatives, such as 2-iminoimidazolidin-4-one, have been synthesized through various chemical reactions. For instance, Shestakov, Sidorenko, and Shikhaliev (2007) detailed the synthesis of derivatives by cyclization of guanidines with ethyl bromoacetate and other compounds (Shestakov, Sidorenko, & Shikhaliev, 2007).

Anti-inflammatory and Analgesic Activities : Certain derivatives have shown potential anti-inflammatory and analgesic activities. Khalifa and Abdelbaky (2008) synthesized and evaluated derivatives for their anti-inflammatory activity against carrageenan-induced rat paw edema and analgesic activity using a writhing test in mice (Khalifa & Abdelbaky, 2008).

Antimicrobial Activities : Some derivatives exhibit antimicrobial properties. Magd El-Din et al. (2007) synthesized compounds that showed antimicrobial activities upon evaluation (Magd El-Din et al., 2007).

Conformational Studies : Studies on the conformation of related compounds like hydantoin-5-acetic acid have been conducted, as illustrated by Gerhardt, Tutughamiarso, and Bolte (2012), who examined their conformational preferences (Gerhardt, Tutughamiarso, & Bolte, 2012).

Microwave Irradiation Effects : Rábarová et al. (2004) explored the effect of microwave irradiation on reactions involving active methylene compounds, including derivatives of the compound (Rábarová et al., 2004).

Synthesis and Characterisation : Patel, Mistry, and Desai (2009) focused on the synthesis and antimicrobial studies of related compounds, demonstrating the chemical diversity of these derivatives (Patel, Mistry, & Desai, 2009).

Interaction Studies : Vandyshev et al. (2015) studied the interaction of related compounds with other chemicals, highlighting their reactivity and potential applications (Vandyshev et al., 2015).

Docking Studies and Antimicrobial Evaluation : Spoorthy et al. (2021) conducted synthesis, characterisation, docking studies, and antimicrobial evaluation of related compounds, suggesting their potential in drug design (Spoorthy et al., 2021).

Photo-degradation Analysis : Wu, Hong, and Vogt (2007) performed a structural analysis of photo-degradation in compounds containing similar structures, which is crucial for understanding their stability and degradation pathways (Wu, Hong, & Vogt, 2007).

Anti-HIV Evaluation : Mahajan, Chikhalia, Pannecouque, and De Clercq (2012) synthesized and evaluated related compounds for anti-HIV effects, though they did not show specific anti-HIV activity (Mahajan et al., 2012).

Synthesis and Characterization : Sapnakumari et al. (2014) detailed the synthesis and characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a compound related to the subject chemical (Sapnakumari et al., 2014).

Antioxidant Activity : Chornous et al. (2013) synthesized and tested the antioxidant activity of related compounds, demonstrating their potential in oxidative stress management (Chornous et al., 2013).

Preparation and Biological Evaluation : Gagné-Boulet et al. (2021) prepared novel molecules related to this compound, evaluated their antiproliferative activity, and investigated their interactions with biological targets (Gagné-Boulet et al., 2021).

Mechanism of Action

Target of Action

The compound, (1-[2-(4-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl)acetic acid, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives, which this compound is a part of, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indole derivatives have been found to impact a wide range of biological activities , suggesting that this compound may affect multiple biochemical pathways

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[1-[2-(4-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O4/c14-9-3-1-8(2-4-9)5-6-16-12(19)10(7-11(17)18)15-13(16)20/h1-4,10H,5-7H2,(H,15,20)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAUBDFQQPBGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN2C(=O)C(NC2=O)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Cyclopentylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1413607.png)

![[(2S)-3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluoropropan-2-yl] thiophene-2-carboxylate](/img/structure/B1413609.png)

![(1S,7S,9S)-5-Oxo-4-azatricyclo[4.2.1.03,7]non-2-ene-9-carboxylic acid](/img/structure/B1413611.png)

![5-Propionyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1413630.png)